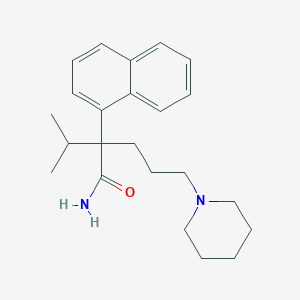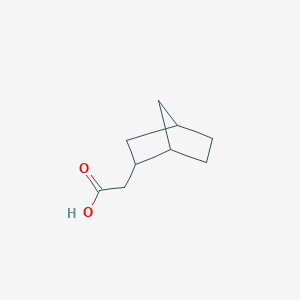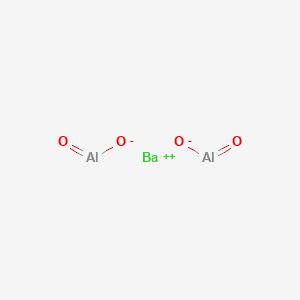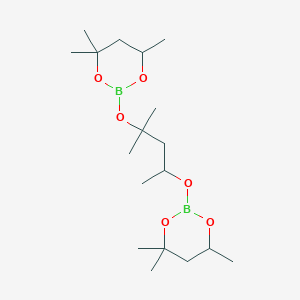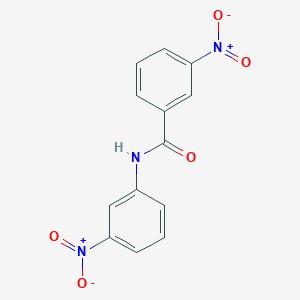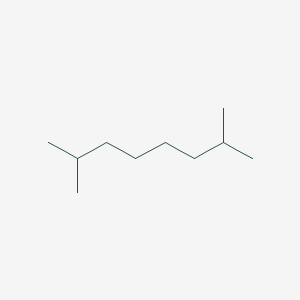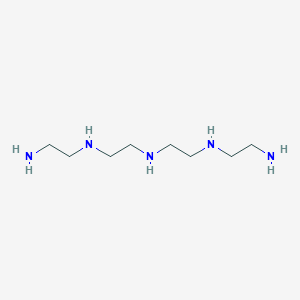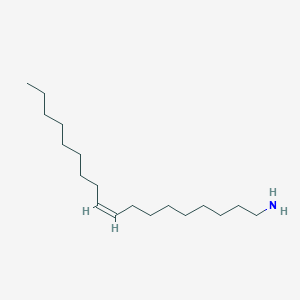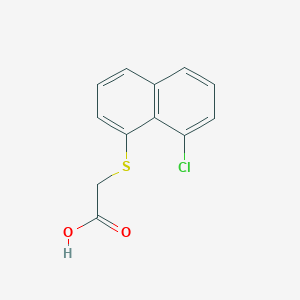![molecular formula C8H12I2 B085546 1,4-Diiodobicyclo[2.2.2]octane CAS No. 10364-05-3](/img/structure/B85546.png)
1,4-Diiodobicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diiodobicyclo[2.2.2]octane, also known as DIBOC, is a bicyclic organic compound that is commonly used in organic synthesis as a protecting group for alcohols and amines. It was first introduced in 1984 by Corey and Schmidt, and since then, it has become a widely used reagent in organic chemistry.
Wirkmechanismus
The mechanism of action of 1,4-Diiodobicyclo[2.2.2]octane involves the formation of a stable covalent bond between the protecting group and the functional group of interest. This bond can be cleaved under specific conditions to regenerate the original functional group.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1,4-Diiodobicyclo[2.2.2]octane. However, studies have shown that it is non-toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4-Diiodobicyclo[2.2.2]octane in lab experiments is its ability to selectively protect specific functional groups. It is also relatively easy to use and can be readily synthesized in the lab. However, one limitation is that the cleavage of the protecting group can sometimes be difficult, requiring harsh reaction conditions.
Zukünftige Richtungen
There are several future directions for the research and development of 1,4-Diiodobicyclo[2.2.2]octane. One area of interest is the development of new protecting groups with improved cleavage conditions. Another area of research is the use of 1,4-Diiodobicyclo[2.2.2]octane in the synthesis of novel organic molecules with potential applications in medicine and materials science. Additionally, the use of 1,4-Diiodobicyclo[2.2.2]octane in the synthesis of complex natural products is an area of ongoing research.
In conclusion, 1,4-Diiodobicyclo[2.2.2]octane, or 1,4-Diiodobicyclo[2.2.2]octane, is a valuable reagent in organic synthesis with several advantages and limitations. Its ability to selectively protect specific functional groups makes it a valuable tool in the synthesis of complex organic molecules. Ongoing research in this area has the potential to lead to the development of new protecting groups and the synthesis of novel organic molecules with potential applications in medicine and materials science.
Synthesemethoden
The synthesis of 1,4-Diiodobicyclo[2.2.2]octane involves the reaction of 1,5-cyclooctadiene with iodine monochloride in the presence of aluminum chloride. The resulting product is then purified through distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
1,4-Diiodobicyclo[2.2.2]octane has been extensively used in organic synthesis as a protecting group for alcohols and amines. It allows for the selective protection of specific functional groups while leaving others unaffected. This property makes it a valuable reagent in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
10364-05-3 |
|---|---|
Produktname |
1,4-Diiodobicyclo[2.2.2]octane |
Molekularformel |
C8H12I2 |
Molekulargewicht |
361.99 g/mol |
IUPAC-Name |
1,4-diiodobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H12I2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2 |
InChI-Schlüssel |
FWXREWNUAWFVFX-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(CC2)I)I |
Kanonische SMILES |
C1CC2(CCC1(CC2)I)I |
Andere CAS-Nummern |
10364-05-3 |
Synonyme |
1,4-Diiodobicyclo[2.2.2]octane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




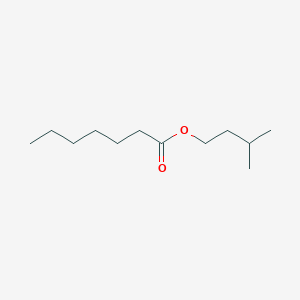
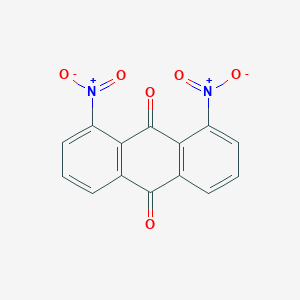
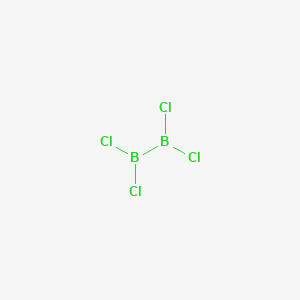
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
